
3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as CTX, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of oxadiazole derivatives and exhibits a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to activate the p53 pathway, a tumor suppressor pathway that induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to induce apoptosis in cancer cells and modulate the immune system by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is its relatively simple synthesis method, which makes it easy to produce on a large scale. Additionally, this compound exhibits potent biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Another area of research is the development of new drugs that are based on the structure of this compound. Finally, this compound could be studied for its potential use in the treatment of other diseases, including viral infections and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities. Its relatively simple synthesis method and potent biological activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction between 4-chlorobenzohydrazide and 2-thienylacetic acid followed by cyclization with triphosgene. The final product is obtained by reacting the resulting intermediate with 1,2,4-oxadiazole-5-carboxamide. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It also has the ability to modulate the immune system by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of bacterial infections, including multidrug-resistant strains.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)12-17-14(20-18-12)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGYVYIHUDNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
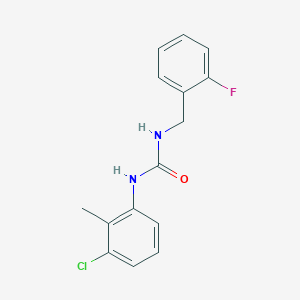
![4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5405229.png)
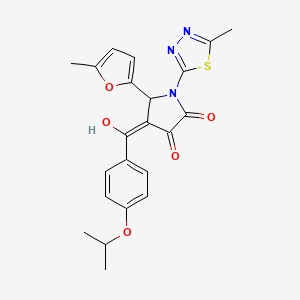
![4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
![3-(2-fluorophenyl)-5-(2-methoxy-5-methylbenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5405262.png)
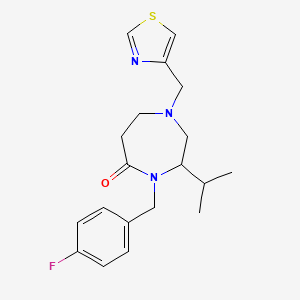
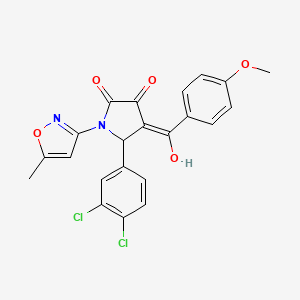
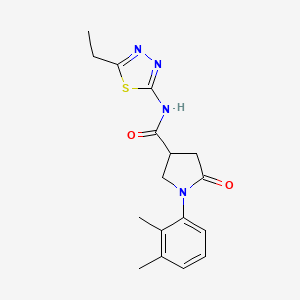

![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5405306.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405314.png)
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5405329.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5405335.png)
